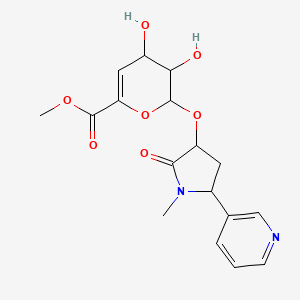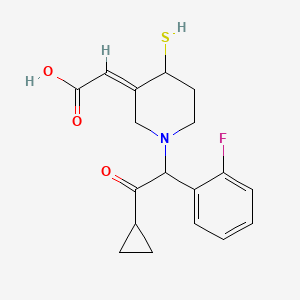
(E)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-R-138727: is the trans isomer of R-138727, which is the active metabolite of the antiplatelet drug Prasugrel. This compound functions as an irreversible inhibitor of the P2Y12 platelet receptor, effectively suppressing ADP-induced platelet activation and aggregation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-R-138727 involves the hydrolysis of Prasugrel to form a thiolactone intermediate (R-95913), which is then metabolized to trans-R-138727. This conversion is catalyzed by several cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6, and lesser contributions from CYP2C9 and CYP2C19 .
Industrial Production Methods: Industrial production of trans-R-138727 typically involves the use of human carboxylesterases to mediate the conversion of Prasugrel to its active metabolite. The hydrolysis of Prasugrel by these enzymes is a crucial step in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: trans-R-138727 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the thiolactone intermediate.
Substitution: Involves the substitution of functional groups during the synthesis process.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP3A, CYP2B6, CYP2C9, CYP2C19).
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various organic solvents and catalysts.
Major Products: The major product formed from these reactions is trans-R-138727, which is the active metabolite of Prasugrel .
Wissenschaftliche Forschungsanwendungen
trans-R-138727 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antiplatelet drugs and their metabolites.
Biology: Studied for its role in platelet activation and aggregation.
Medicine: Investigated for its potential use in the treatment of cardiovascular diseases.
Industry: Used in the development and testing of new antiplatelet drugs
Wirkmechanismus
The mechanism of action of trans-R-138727 involves its irreversible inhibition of the P2Y12 platelet receptor. This inhibition prevents ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events. The conversion of Prasugrel to trans-R-138727 is catalyzed by cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6 .
Vergleich Mit ähnlichen Verbindungen
R-138727: The cis isomer of trans-R-138727, also an active metabolite of Prasugrel.
Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor.
Ticagrelor: A reversible inhibitor of the P2Y12 receptor.
Uniqueness: trans-R-138727 is unique due to its irreversible inhibition of the P2Y12 receptor, which provides a longer duration of action compared to reversible inhibitors like Ticagrelor. Additionally, its specific metabolic pathway involving cytochrome P450 enzymes distinguishes it from other antiplatelet drugs .
Eigenschaften
Molekularformel |
C18H20FNO3S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+ |
InChI-Schlüssel |
ZWUQVNSJSJHFPS-FMIVXFBMSA-N |
Isomerische SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S |
Kanonische SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


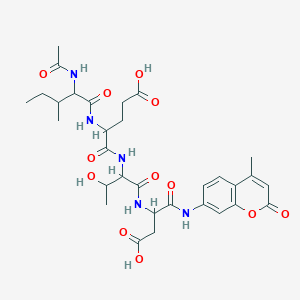
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)


![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
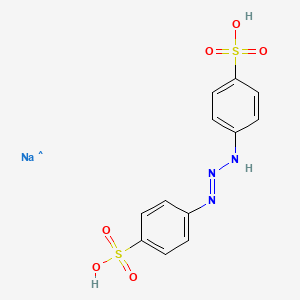

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
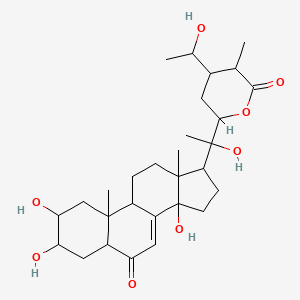
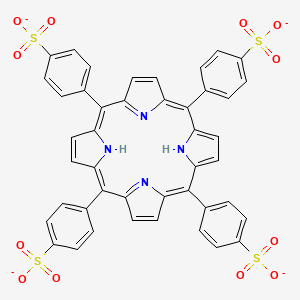
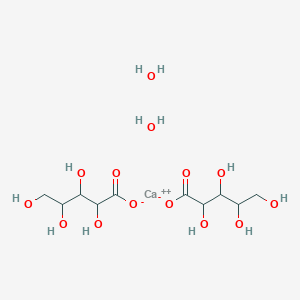
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
